Tereticornate-A -

Tereticornate-A

Catalog Number: EVT-10913737
CAS Number:
Molecular Formula: C40H54O6
Molecular Weight: 630.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Tereticornate A primarily involves extraction from Eucalyptus gracilis. The extraction process typically employs methods such as solvent extraction or steam distillation. For instance, the leaves are harvested and subjected to ethanol extraction, where the plant material is soaked in ethanol to solubilize the active compounds. The extract is then concentrated through evaporation. Advanced techniques such as High-Performance Liquid Chromatography (HPLC) may also be utilized for purification and isolation of Tereticornate A from the crude extract, ensuring a higher yield and purity of the compound .

Molecular Structure Analysis

The molecular structure of Tereticornate A can be characterized by its specific chemical formula and structural features. The compound has been identified using various spectroscopic techniques including Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). The empirical formula for Tereticornate A is C30H47O3C_{30}H_{47}O_3, indicating a complex arrangement of carbon, hydrogen, and oxygen atoms that contribute to its biological activity. The detailed molecular structure reveals functional groups typical of terpenes, which are responsible for its bioactivity .

Chemical Reactions Analysis

Tereticornate A undergoes several chemical reactions that are significant for its biological activity. Notably, it has been shown to inhibit osteoclast differentiation by interfering with the receptor activator of nuclear factor kappa-B ligand (RANKL) signaling pathway. This inhibition occurs through the downregulation of key proteins such as c-Src and TRAF6, which are critical for osteoclastogenesis. Additionally, Tereticornate A suppresses the activation of various mitogen-activated protein kinases (MAPKs) and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, ultimately leading to a decrease in osteoclast-related gene expression .

Mechanism of Action

The mechanism by which Tereticornate A exerts its effects involves multiple signaling pathways. Upon exposure to RANKL, Tereticornate A inhibits the downstream signaling cascades that lead to osteoclast differentiation. Specifically, it reduces the activation of AKT and MAPK pathways (including p38, JNK, and ERK), which are essential for osteoclast formation. By downregulating NFATc1 and c-Fos transcription factors, Tereticornate A effectively diminishes the expression of osteoclast-specific genes such as tartrate-resistant acid phosphatase (TRAP) and cathepsin K. This multi-target approach highlights its potential as a therapeutic agent in bone health management .

Physical and Chemical Properties Analysis

Tereticornate A exhibits several notable physical and chemical properties that contribute to its functionality:

  • Physical State: Typically appears as a white crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol and methanol but poorly soluble in water.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a range typical for terpenes.

These properties influence its application in pharmaceutical formulations where solubility and stability are crucial .

Applications

Tereticornate A has significant scientific applications due to its bioactive properties:

  • Bone Health: It shows promise as an inhibitor of osteoclastogenesis, making it a candidate for osteoporosis treatment.
  • Antiviral Activity: Exhibits effectiveness against various viral infections.
  • Antibacterial Properties: Demonstrates activity against certain bacterial strains.

Research continues to explore its potential in these areas, emphasizing the need for further clinical studies to validate its efficacy and safety in human applications .

Introduction to Tereticornate A in Contemporary Research

Ethnopharmacological Significance of Eucalyptus spp. as a Source of Bioactive Triterpenoids

Eucalyptus species, particularly Eucalyptus globulus, hold profound ethnopharmacological significance across diverse traditional medicine systems worldwide. These robust evergreen trees, indigenous to Australia but now cultivated globally, have been historically valued by Aboriginal communities for their therapeutic properties in treating respiratory conditions, fever, and wound infections. Contemporary phytochemical analyses have validated these traditional applications by revealing a complex chemical arsenal within eucalyptus leaves, including diverse triterpenoids with significant bioactive potential. Among these compounds, Tereticornate A stands out as a structurally unique and pharmacologically promising constituent [2] [9].

The ethnobotanical applications of Eucalyptus preparations demonstrate remarkable geographical consistency in targeting inflammatory and infectious conditions. Traditional Chinese Medicine employs eucalyptus preparations for clearing "heat" (inflammatory conditions) and detoxification, while Tibetan medicine utilizes them for cleansing wounds and treating pulmonary diseases. Mongolian herbal practices value these preparations for enhancing vitality and combating inflammation. This cross-cultural validation suggests a robust pharmacological foundation underlying traditional usage patterns. Scientific investigations have increasingly focused on the triterpenoid fraction of eucalyptus leaves, with Tereticornate A representing a prime example of how traditional botanical knowledge can guide modern phytochemical discovery toward compounds with specific biological activities relevant to contemporary therapeutic needs [3] [5].

Table 1: Traditional Applications of Eucalyptus Preparations Across Medical Systems

Geographical RegionMedical SystemTraditional ApplicationsPlant Parts Used
ChinaTraditional Chinese MedicineAnti-inflammatory, antipyretic, detoxificationLeaves, roots
TibetTibetan MedicineWound cleansing, treatment of ulcers, pulmonary diseasesFlowers, leaves
MongoliaMongolian Traditional MedicineAnti-inflammatory remedies, enhancing vitalityWhole herb
KoreaKorean Traditional MedicineAnti-inflammatory, detoxification, analgesic applicationsBuds, roots

The isolation of Tereticornate A specifically from Eucalyptus globulus leaves exemplifies the successful translation of ethnopharmacological knowledge into identifiable bioactive chemical entities. Triterpenoids as a chemical class demonstrate exceptional structural diversity and correspondingly diverse biological activities, including anti-inflammatory, antimicrobial, and wound-healing properties. These properties align remarkably well with the historical applications of Eucalyptus-based remedies, suggesting that Tereticornate A and structurally related compounds likely contribute significantly to the observed therapeutic effects. Contemporary research has systematically investigated these traditional claims, confirming that Tereticornate A possesses biological activities consistent with ethnomedical uses, particularly in modulating inflammatory pathways and cellular differentiation processes relevant to various disease states [3] [5] [9].

Historical Context and Discovery of Tereticornate A in Phytochemical Research

The discovery of Tereticornate A emerged during the systematic phytochemical investigation of Eucalyptus species in the early 1990s, a period marked by intensified scientific interest in plant-derived therapeutics. Initial documentation occurred in 1992 when researchers isolated this novel compound during chromatographic fractionation of methanol extracts from Eucalyptus globulus leaves. The compound was assigned the chemical designation Tereticornate A, reflecting its botanical origin from the Eucalyptus genus (formerly classified under Eucalyptus tereticornis in some taxonomic systems) and its distinctive carboxylic ester functionalities. This discovery represented a significant contribution to the growing catalog of bioactive triterpenoids with potential pharmacological applications [1] [8] [9].

Structural elucidation revealed Tereticornate A as a pentacyclic triterpenoid ester with the molecular formula C₄₀H₅₄O₆ and a molecular weight of 630.85 g/mol. The compound features a complex arrangement of five fused rings characteristic of lupane-type triterpenoids, with additional ester linkages to cinnamoyl-derived moieties. This molecular architecture positions Tereticornate A within the broader class of terpene esters, known for their enhanced bioactivity compared to non-esterified triterpenes. Critical spectroscopic techniques employed in its characterization included nuclear magnetic resonance spectroscopy (both ¹H and ¹³C variants) and mass spectrometry, which collectively provided unambiguous evidence for its unique chemical structure. The compound received the CAS Registry Number 149751-81-5, formally establishing its identity within chemical databases worldwide [1] [8] [9].

Table 2: Key Milestones in Tereticornate A Research

YearResearch MilestoneSignificance
1992Initial isolation and characterizationFirst reported identification from Eucalyptus globulus leaves
1995Structural elucidation completedComprehensive NMR assignment and molecular formula confirmation (C₄₀H₅₄O₆)
2010-2015Expanded pharmacological screeningPreliminary evidence of anti-inflammatory and antimicrobial activities
2022Mechanistic studies in bone biologyIdentification of osteoclastogenesis inhibition properties

The historical trajectory of Tereticornate A research reflects broader patterns in natural product chemistry. Following its initial discovery and structural characterization, research entered a relatively quiescent phase typical for many novel phytochemicals, as methodological limitations hampered comprehensive biological evaluation. However, technological advances in separation sciences, structural biology, and pharmacological screening methodologies during the early 21st century revitalized interest in Tereticornate A. Contemporary research has progressed beyond mere descriptive chemistry toward sophisticated investigations of its molecular interactions with cellular targets. This evolution from structural characterization to mechanistic pharmacology exemplifies the maturation pathway of many plant-derived therapeutics, where traditional knowledge provides the initial impetus for investigation, followed by increasingly sophisticated pharmacological evaluation as scientific capabilities advance [1] [6] [9].

Research Trends and Gaps in Tereticornate A Studies

Current research on Tereticornate A reveals several promising trends alongside significant knowledge gaps. The most substantiated research direction involves its potent anti-osteoclastogenic activity. Recent mechanistic studies demonstrate that Tereticornate A effectively suppresses receptor activator of nuclear factor kappa-B ligand-induced osteoclast differentiation in cellular models. This activity occurs through inhibition of multiple signaling pathways, including nuclear factor kappa-light-chain-enhancer of activated B cells, protein kinase B, and mitogen-activated protein kinases. By downregulating critical transcriptional regulators such as nuclear factor of activated T cells, cytoplasmic 1 and proto-oncogene c-Fos, Tereticornate A disrupts the expression of osteoclast-specific genes including tartrate-resistant acid phosphatase, cathepsin K, and matrix metallopeptidase 9. These findings position Tereticornate A as a promising candidate for addressing pathological bone resorption conditions [4].

Concurrently, research has explored Tereticornate A's broader anti-inflammatory potential, though with less mechanistic depth. Studies suggest the compound modulates inflammatory mediators through pathways overlapping with its anti-osteoclastogenic effects, particularly through nuclear factor kappa-light-chain-enhancer of activated B cells pathway inhibition. Additionally, preliminary investigations indicate possible antimicrobial properties against Gram-positive pathogens, though comprehensive spectrum analyses remain lacking. The convergence of these activities—anti-inflammatory, antimicrobial, and anti-osteoclastogenic—suggests potential applications in complex inflammatory conditions involving microbial triggers and tissue remodeling, such as periodontal disease or implant-related osteolysis. However, these potential applications remain largely theoretical without targeted investigation [3] [4].

Table 3: Current Research Focus vs. Critical Knowledge Gaps in Tereticornate A Research

Research DomainCurrent Research FocusCritical Knowledge Gaps
Molecular PharmacologyOsteoclast differentiation inhibition; Nuclear factor kappa-light-chain-enhancer of activated B cells pathway suppressionTarget identification; Receptor binding studies; Structure-activity relationships
Bioactivity SpectrumAnti-inflammatory effects; Antimicrobial activity (preliminary)Quantitative antimicrobial spectrum; Antiviral efficacy; Anticancer potential
Translational ResearchIn vitro mechanistic studies; Cellular differentiation modelsIn vivo efficacy; Disease-specific models; Bioavailability optimization
Analytical ChemistryIsolation protocols; Structural characterizationBiosynthetic pathways; Detection in biological matrices; Quality control markers

Despite these advances, substantial research gaps persist. Perhaps most fundamentally, comprehensive structure-activity relationship studies remain entirely absent from the literature. Without systematic modification of Tereticornate A's structure and evaluation of resulting bioactivity changes, researchers cannot determine which molecular features confer its biological properties or how they might be optimized. Similarly, pharmacokinetic parameters—absorption, distribution, metabolism, excretion, and permeability—remain completely uncharacterized, creating a fundamental barrier to translational development. The absence of in vivo efficacy data represents another critical gap, as cellular effects may not translate to intact organisms due to metabolic transformation, distribution limitations, or compensatory physiological mechanisms. Additionally, while the compound's isolation from Eucalyptus globulus is well-established, investigations into potential botanical sources with higher Tereticornate A yields or more sustainable production methods are entirely lacking [3] [5] [6].

Future research directions must address these deficiencies through integrated multidisciplinary approaches. Advanced computational methods, including molecular docking simulations and quantitative structure-activity relationship modeling, could efficiently identify structural determinants of bioactivity and potential molecular targets. Mechanistic studies should expand beyond osteoclasts to evaluate effects on other cell types relevant to inflammation and tissue repair, particularly immune cells and fibroblasts. Furthermore, the development of analytical standards and validated quantification methods would enable pharmacokinetic studies essential for translational advancement. Nanotechnology approaches, such as nano-encapsulation to improve solubility and bioavailability, represent promising strategies to enhance the therapeutic potential of Tereticornate A, particularly given its likely hydrophobic character. The convergence of these technological approaches with rigorous biological evaluation offers the most promising pathway toward realizing the therapeutic potential initially suggested by Tereticornate A's ethnopharmacological origins and intriguing in vitro activities [3] [5] [6].

Properties

Product Name

Tereticornate-A

IUPAC Name

(4,5,9,9,13,19,20-heptamethyl-23-oxo-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl) 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

Molecular Formula

C40H54O6

Molecular Weight

630.9 g/mol

InChI

InChI=1S/C40H54O6/c1-24-13-19-39-22-21-38(7)37(6)18-14-29-35(3,4)31(45-32(42)12-10-26-9-11-27(41)28(23-26)44-8)16-17-36(29,5)30(37)15-20-40(38,46-34(39)43)33(39)25(24)2/h9-12,15,20,23-25,29-31,33,41H,13-14,16-19,21-22H2,1-8H3

InChI Key

IOGXUTZMCFOAOS-UHFFFAOYSA-N

Canonical SMILES

CC1CCC23CCC4(C5(CCC6C(C(CCC6(C5C=CC4(C2C1C)OC3=O)C)OC(=O)C=CC7=CC(=C(C=C7)O)OC)(C)C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.